Taxumairol U
Description
Structure
3D Structure
Properties
Molecular Formula |
C30H44O13 |
|---|---|
Molecular Weight |
612.7 g/mol |
IUPAC Name |
[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-2,5,6,8-tetraacetyloxy-4,10-dihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethyl-1,2,4,5,6,7,8,9,9a,10-decahydrobenzo[f]azulen-9-yl]methyl acetate |
InChI |
InChI=1S/C30H44O13/c1-13-21(41-16(4)33)11-30(28(7,8)38)23(13)25(36)27(43-18(6)35)29(9)22(42-17(5)34)10-20(40-15(3)32)19(12-39-14(2)31)24(29)26(30)37/h19-22,24-27,36-38H,10-12H2,1-9H3/t19-,20+,21+,22+,24+,25-,26+,27+,29-,30+/m1/s1 |
InChI Key |
SHGLCPCJPHZRMS-CSVVPJOYSA-N |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@H]([C@H]3[C@@H]([C@@]2(C[C@@H]1OC(=O)C)C(C)(C)O)O)COC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C)O |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C(C3C(C2(CC1OC(=O)C)C(C)(C)O)O)COC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C)O |
Synonyms |
taxumairol U |
Origin of Product |
United States |
Ii. Isolation and Pre Purification Methodologies for Taxumairol U
Plant Material Sourcing and Preparation for Extraction
Taxus mairei and Taxus canadensis as Primary Sources
Taxus mairei (Maire's Yew) and Taxus canadensis (Canadian Yew) are well-documented sources of a wide array of taxoid compounds. edgeofexistence.orgwikipedia.orgmdpi.com T. mairei, an evergreen tree native to southern China and surrounding regions, is a known producer of other taxumairols. nih.govnih.govmdpi.com Research indicates that various parts of the plant, including the roots, seeds, and needles, contain these complex diterpenoids. nih.govnih.gov Similarly, T. canadensis has been extensively studied and is a source of many unique taxanes. mdpi.com It is plausible that Taxumairol U could originate from one of these species, but definitive evidence is currently unavailable.
Methodological Considerations for Biomass Processing
The general procedure for preparing Taxus biomass for the extraction of taxoids involves several critical steps to ensure the stability and yield of the target compounds. The process typically begins with the harvesting of plant material, such as needles, bark, or roots. This is followed by drying to reduce moisture content, which can interfere with extraction efficiency. The dried biomass is then ground into a fine powder to increase the surface area available for solvent penetration.
Extraction Techniques for Taxoid Compounds
Solvent-Based Extraction Optimization
Solvent-based extraction is the conventional method for isolating taxoids from plant material. The choice of solvent is critical and is determined by the polarity of the target compounds. Research on similar taxoids shows that ethanol (B145695), methanol (B129727), or acetone, often in aqueous mixtures, are effective. For instance, studies have optimized the extraction of taxanes using varying concentrations of ethanol in water. The selection of solvent and extraction conditions (e.g., temperature, duration) would need to be specifically optimized for this compound.
Emerging Extraction Technologies in Natural Product Chemistry
To enhance efficiency and reduce environmental impact, modern extraction techniques are increasingly employed. These include Ultrasound-Assisted Extraction (UAE), which uses acoustic cavitation to disrupt cell walls, and Microwave-Assisted Extraction (MAE). Supercritical Fluid Extraction (SFE), typically using CO2, offers a green alternative that can be highly selective by modifying pressure and temperature. The applicability of these methods for this compound remains theoretical without experimental data.
Initial Fractionation Strategies for Crude Extracts
Following extraction, the resulting crude extract is a complex mixture requiring fractionation to separate compounds based on their physicochemical properties. A common first step is liquid-liquid partitioning. The crude extract is dissolved in a solvent mixture (e.g., methanol/water) and sequentially extracted with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This partitions the compounds into different fractions. For example, non-polar compounds like lipids are removed in the hexane (B92381) fraction, while taxoids are typically found in the more polar fractions. These fractions would then be subjected to further chromatographic techniques to isolate the pure compound.
Without specific literature on this compound, the detailed parameters for these processes cannot be provided. The scientific community awaits the publication of research dedicated to this specific molecule to elucidate its natural source and chemical characteristics.
Unveiling the Path to Pure this compound: A Look at Isolation and Pre-Purification
The intricate process of isolating and purifying the chemical compound this compound from its natural source, the stem bark of the Taiwanese yew (Taxus mairei), involves a meticulous multi-step approach. Researchers have successfully employed a combination of liquid-liquid partitioning and preparative chromatography to enrich and obtain this complex taxane (B156437) diterpenoid. This article delves into the specific methodologies utilized in the pre-purification of this compound, shedding light on the foundational techniques that enable its scientific study.
The initial journey from a crude plant extract to a sample enriched with this compound is a critical phase that lays the groundwork for final purification. This pre-purification stage is primarily centered on two key techniques: liquid-liquid partitioning and preparative chromatography. These methods are designed to systematically remove impurities and concentrate the target compound.
Following the initial extraction from the dried and powdered stem bark of Taxus mairei with ethanol, the resulting crude extract undergoes a crucial separation process known as liquid-liquid partitioning. This technique separates compounds based on their differential solubilities in two immiscible liquid phases.
The ethanolic extract is first concentrated and then partitioned between ethyl acetate (EtOAc) and water (H₂O). This step aims to separate polar and non-polar compounds. The fraction containing this compound, being moderately polar, is found in the ethyl acetate layer. This EtOAc-soluble fraction is then further subjected to partitioning between n-hexane and methanol (MeOH). In this step, the more polar taxoids, including this compound, preferentially dissolve in the methanol layer, while highly non-polar compounds like lipids and waxes are removed in the n-hexane phase. This methodical partitioning results in a significantly enriched methanolic extract containing a concentrated mixture of taxoids.
| Partitioning Step | Solvent System | Target Compound Location |
| 1 | Ethyl Acetate / Water | Ethyl Acetate Layer |
| 2 | n-Hexane / Methanol | Methanol Layer |
Subsequent to liquid-liquid partitioning, the partially purified extract undergoes preparative column chromatography, a cornerstone technique for separating individual compounds from a mixture.
The methanolic extract is first subjected to column chromatography over silica (B1680970) gel. The separation is achieved by eluting the column with a gradient solvent system of increasing polarity, typically a mixture of n-hexane and acetone. This process yields multiple fractions, with this compound eluting in fractions with a specific polarity range.
These initial fractions containing this compound are then pooled and further purified using another round of silica gel column chromatography. This second chromatographic step often employs a different solvent system, such as a mixture of chloroform (CHCl₃) and acetone, to achieve a finer separation. The fractions are carefully monitored, and those showing the presence of this compound are combined, leading to a substantially enriched sample of the compound. This partially enriched sample is then ready for final purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield pure this compound.
| Chromatographic Stage | Stationary Phase | Mobile Phase (Eluent) |
| Initial Column Chromatography | Silica Gel | n-Hexane / Acetone (gradient) |
| Secondary Column Chromatography | Silica Gel | Chloroform / Acetone (gradient) |
Iii. Advanced Purification and Isolation of Taxumairol U
Chromatographic Techniques for High-Purity Isolation
The purification of Taxumairol U from the crude extract of Taxus mairei stem bark involves a series of chromatographic separations. Initially, the crude extract is subjected to preliminary fractionation using column chromatography over silica (B1680970) gel. This initial step aims to separate the complex mixture into fractions of decreasing polarity, which are then further purified.
The isolation of this compound, along with its analogs Taxumairol V and Taxumairol W, was achieved through a meticulous process involving repeated column chromatography. nih.gov The fractions containing these compounds were subjected to further separation using a combination of normal-phase and reversed-phase chromatography. nih.govjmb.or.kr
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the fine purification of taxoids like this compound. jmb.or.kr Both analytical and preparative-scale HPLC are employed to achieve high-resolution separation and isolation of the target compound.
For the final purification of this compound, preparative reversed-phase HPLC is often the method of choice. A C18 column is typically used, with a mobile phase consisting of a gradient of acetonitrile (B52724) in water. jmb.or.kr The selection of the appropriate gradient elution program is critical for resolving this compound from other closely related taxanes. The detection of the eluted compounds is commonly performed using a UV detector at a wavelength of 227 nm, which is characteristic for many taxoids. jmb.or.kr
| Parameter | Typical Value/Condition |
| Stationary Phase | Reversed-Phase C18 |
| Mobile Phase | Acetonitrile/Water Gradient |
| Detection | UV at 227 nm |
| Mode | Preparative |
Countercurrent Chromatography (CCC) offers a significant advantage in the purification of natural products as it eliminates the solid support matrix, thereby preventing the irreversible adsorption of the analyte. nih.gov This liquid-liquid partition chromatography technique is particularly effective for the semi-preparative separation of taxanes. nih.gov
In the context of taxane (B156437) purification, High-Speed Countercurrent Chromatography (HSCCC) has been successfully applied. nih.gov A typical two-phase solvent system for separating taxol and its analogs consists of n-hexane-ethyl acetate-ethanol-water. nih.gov By adjusting the volume ratios of these solvents, different groups of taxanes can be effectively separated. For instance, a two-step process can be employed where an initial separation is performed with one solvent ratio, followed by a second separation of the resulting fractions with a different ratio to isolate the individual compounds. nih.gov This technique allows for consecutive injections and yields high-purity compounds. nih.gov
| Parameter | Typical Value/Condition |
| Technique | High-Speed Countercurrent Chromatography (HSCCC) |
| Solvent System | n-hexane-ethyl acetate-ethanol-water |
| Mode | Semi-preparative |
| Advantage | No irreversible adsorption, high recovery |
In addition to HPLC and CCC, other chromatographic methods play a role in the comprehensive purification strategy for this compound. Initial fractionation of the crude extract is often performed using vacuum or medium pressure column chromatography with silica gel as the adsorbent. google.com This normal-phase chromatography step is crucial for the initial separation of taxanes from the bulk of the extracted material. google.com
Furthermore, macroporous resin column chromatography can be employed for the preparative separation and enrichment of taxoids from plant extracts. researchgate.net This technique is effective in separating flavonoids and other polar compounds from the desired taxanes. researchgate.net
Method Development and Optimization for Enhanced Resolution
The development and optimization of chromatographic methods are critical for achieving the high resolution required to separate this compound from its congeners. The process involves a systematic investigation of various parameters to find the optimal conditions for separation.
For HPLC, key parameters that are optimized include the type of stationary phase, the composition and gradient of the mobile phase, the flow rate, and the column temperature. The goal is to maximize the resolution between the peak corresponding to this compound and those of other closely eluting impurities.
In the case of CCC, the selection of the two-phase solvent system is the most critical factor. The partition coefficient (K) of the target compound in the solvent system determines its retention and separation. The ideal K value allows for efficient separation within a reasonable time frame. The rotational speed of the centrifuge and the flow rate of the mobile phase are also optimized to enhance separation efficiency.
Purity Assessment in Isolated Natural Products
The purity of isolated this compound is assessed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) is a primary tool for determining purity. jmb.or.kr The isolated compound is analyzed by analytical HPLC, and the purity is calculated based on the peak area percentage of the main component in the chromatogram.
Spectroscopic methods are also essential for confirming the identity and purity of the isolated compound. The structure of this compound was originally elucidated using extensive 2D NMR techniques, including COSY, HSQC, HMBC, and NOESY experiments. nih.gov Mass spectrometry provides the accurate molecular weight, further confirming the identity of the compound. nih.gov The combination of chromatographic and spectroscopic data provides a comprehensive assessment of the purity and structural integrity of the isolated this compound.
Iv. Structural Elucidation and Stereochemical Assignment of Taxumairol U
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool that exploits the magnetic properties of atomic nuclei, particularly ¹H and ¹³C, to provide information about the structure and dynamics of molecules. By analyzing the chemical shifts, splitting patterns, and correlations observed in NMR spectra, chemists can deduce the arrangement of atoms within a compound. naturalproducts.netnaturalproducts.net
Two-Dimensional NMR Techniques for Connectivity Mapping
COSY is a homonuclear 2D NMR technique that reveals correlations between protons that are coupled to each other through typically two or three bonds (³JHH). naturalproducts.net The COSY spectrum displays a contour plot with the 1D ¹H spectrum along both axes. Cross-peaks off the diagonal indicate coupled protons. naturalproducts.net Analysis of the COSY spectrum of Taxumairol U allowed researchers to identify spin systems, which are groups of coupled protons, providing crucial information about adjacent proton-bearing carbons. bidd.group
Table 2 illustrates the type of connectivity information obtained from a COSY spectrum.
| δ¹H (ppm) | Correlated δ¹H (ppm) |
| value | correlated value 1 |
| value | correlated value 2 |
| ... | ... |
Table 2: Generalized COSY Correlation Data Format
HSQC is a heteronuclear 2D NMR experiment that establishes correlations between protons and the carbons to which they are directly attached (¹JCH). naturalproducts.net The HSQC spectrum shows a contour plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. Cross-peaks in the HSQC spectrum directly link a proton signal to the signal of the carbon it is bonded to. naturalproducts.net This is particularly useful for assigning carbon signals and determining the number of hydrogens attached to each carbon (CH₃, CH₂, CH). naturalproducts.net Analysis of the HSQC spectrum of this compound was essential for assigning the proton and carbon signals that are directly bonded. bidd.groupfluoroprobe.com
Table 3 shows a generalized format for HSQC correlation data.
| δ¹H (ppm) | δ¹³C (ppm) |
| value | correlated value |
| ... | ... |
Table 3: Generalized HSQC Correlation Data Format
HMBC is another heteronuclear 2D NMR technique that reveals correlations between protons and carbons that are separated by two, three, and sometimes even four bonds (²JCH, ³JCH, ⁴JCH). naturalproducts.net Unlike HSQC, direct one-bond correlations are suppressed in HMBC experiments. HMBC correlations are particularly valuable for establishing connectivity across quaternary carbons or between different spin systems identified by COSY. naturalproducts.net Analysis of the HMBC spectrum of this compound provided crucial long-range connectivity information, allowing researchers to connect the different fragments and build the complete carbon skeleton. bidd.groupfluoroprobe.com
Table 4 provides a generalized format for HMBC correlation data.
| δ¹H (ppm) | Correlated δ¹³C (ppm) |
| value | correlated value 1 |
| value | correlated value 2 |
| ... | ... |
Table 4: Generalized HMBC Correlation Data Format
Table 5 outlines the type of through-space connectivity information obtained from a NOESY spectrum.
| Irradiated δ¹H (ppm) | Enhanced δ¹H (ppm) |
| value | enhanced value 1 |
| value | enhanced value 2 |
| ... | ... |
Table 5: Generalized NOESY Correlation Data Format for Stereochemical Assignment
By combining the information obtained from 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments, the complete structure and relative stereochemistry of this compound were successfully determined. bidd.group
Advanced NMR Approaches for Complex Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of organic compounds, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule. For complex taxane (B156437) diterpenoids such as this compound, advanced one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable. researchgate.netlehigh.eduwsu.edu
Typical advanced NMR experiments applied in the structural determination of taxanes include Correlation Spectroscopy (COSY), which reveals proton-proton couplings and thus identifies adjacent protons; Heteronuclear Single Quantum Coherence (HSQC), which correlates proton and carbon signals connected by a single bond; Heteronuclear Multiple Bond Correlation (HMBC), which provides information about two- and three-bond correlations between protons and carbons, helping to establish the carbon skeleton and the positions of substituents; and Nuclear Overhauser Effect Spectroscopy (NOESY), which indicates spatial proximity between protons, crucial for determining relative stereochemistry. researchgate.netlehigh.eduwsu.edu While these advanced NMR techniques were utilized in the structural elucidation of taxumairols, including this compound, detailed NMR spectroscopic data (such as specific chemical shifts, multiplicities, and coupling constants for individual protons and carbons of this compound) were not available in the consulted search results. researchgate.netlehigh.edu
Mass Spectrometry (MS) for Molecular Information
Mass Spectrometry (MS) provides crucial information regarding the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pattern. lehigh.edu
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of a molecule, which allows for the calculation of its elemental composition. lehigh.edu For this compound, HRMS analysis provided a monoisotopic mass of 612.2782. This data, combined with other analytical information, established the molecular formula of this compound as C30H44O13. researchgate.net This precise molecular formula is a fundamental piece of information required for the subsequent steps of structural elucidation.
Table 1: Molecular Information for this compound
| Property | Value |
| Molecular Formula | C30H44O13 |
| Monoisotopic Mass | 612.2782 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS), also known as MS2, involves the fragmentation of selected ions and the analysis of the resulting fragment ions. This technique provides valuable information about the connectivity of atoms and the presence of specific functional groups within the molecule by breaking it down into smaller, characteristic pieces. While MS/MS is a powerful tool for structural confirmation and de novo structure elucidation, specific MS/MS fragmentation data for this compound were not found in the consulted search results.
Ion Mobility Spectrometry (IMS) for Isomeric Differentiation
Ion Mobility Spectrometry (IMS) separates ions based on their size, shape, and charge as they travel through a buffer gas under the influence of an electric field. This technique can be particularly useful for differentiating between isomers that have the same mass-to-charge ratio but different three-dimensional structures. Coupling IMS with MS (IMS-MS) adds another dimension of separation, enhancing the ability to analyze complex mixtures and potentially providing information about the conformation of molecules in the gas phase. However, no information regarding the application of Ion Mobility Spectrometry specifically to this compound was found in the consulted search results.
Other Spectroscopic Techniques for Complementary Data
Beyond NMR and MS, other spectroscopic techniques can provide complementary information crucial for comprehensive structural elucidation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique that identifies the functional groups present in a molecule by measuring the vibrations of its chemical bonds when exposed to infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectrum that serves as a fingerprint for the molecule or provides evidence for the presence of specific moieties like hydroxyl, carbonyl, or carbon-carbon double bonds. While IR spectroscopy is a standard technique in natural product structure elucidation, specific IR spectroscopic data or analysis for this compound were not available in the consulted search results.
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) for Chiral Analysis
Based on the available literature, the application of Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) spectroscopy specifically for the chiral analysis and stereochemical assignment of this compound was not mentioned in the provided search results. These techniques are powerful tools for determining the absolute configuration of chiral molecules in solution by measuring the differential absorption or scattering of left and right circularly polarized light. While widely used in natural product chemistry for stereochemical analysis, their specific use in the reported structural elucidation of this compound was not detailed in the retrieved information.
Elucidation of Precursor Molecules in the Taxane Pathway
The journey to synthesizing the complex taxane core begins with fundamental building blocks from primary metabolism. The universal precursor for all diterpenoids, geranylgeranyl diphosphate (B83284) (GGPP), is the starting point for taxoid biosynthesis. nih.govnih.gov GGPP itself is assembled from two five-carbon isoprenoid units: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov
In plants, two distinct pathways can generate IPP and DMAPP: the mevalonic acid (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. nih.govnih.gov Research has shown that the diterpene core of taxoids originates from the plastidial MEP pathway. bohrium.com Within the plastids, geranylgeranyl diphosphate synthase (GGPPS) catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form the 20-carbon GGPP. nih.govpnas.org This molecule then serves as the direct substrate for the first committed step in the biosynthesis of the taxane skeleton. nih.gov
The subsequent steps in the pathway involve a series of modifications to the initial taxane ring structure, leading to a variety of intermediates. Early pathway metabolites that have been identified and synthesized for study include taxa-4(20),11(12)-dien-5α-ol and its corresponding acetate (B1210297) ester. nih.gov These molecules are crucial for understanding the sequence of hydroxylation and acylation reactions that follow. Feeding studies using isotopically labeled precursors have been instrumental in tracing the flow of metabolites through the pathway and identifying key intermediates. nih.govnih.gov For instance, the use of labeled taxadien-5α-ol in Taxus cell cultures has helped to confirm its role as a central intermediate. nih.gov
Enzymatic Steps and Key Enzymes in this compound Biosynthesis
The biosynthesis of a complex taxoid like this compound from the linear precursor GGPP involves a multitude of enzymatic reactions, primarily cyclizations, hydroxylations, and acylations. This intricate process is catalyzed by specific classes of enzymes that introduce the characteristic structural features of the taxane family.
Taxadiene Synthase and Early Pathway Enzymes
Following the formation of the taxadiene core, the first oxidative modification is a hydroxylation at the C5α position, catalyzed by taxadiene 5α-hydroxylase , a cytochrome P450 monooxygenase. pnas.orgresearchgate.net This reaction yields taxadien-5α-ol. The subsequent step is the acetylation of this hydroxyl group by taxadien-5α-ol O-acetyltransferase (TAT) , producing taxadien-5α-yl acetate. pnas.orgnih.gov This initial acylation is a significant step, as it can influence the downstream hydroxylation patterns. nih.gov
Cytochrome P450 Monooxygenases in Diterpenoid Functionalization
A significant portion of the enzymatic steps in taxoid biosynthesis, estimated to be around half of the nearly 20 steps to paclitaxel (B517696), are catalyzed by cytochrome P450 monooxygenases (CYPs) . nih.govnih.gov These enzymes are responsible for the regioselective hydroxylation of the taxane core, which is crucial for the structural and functional diversity of taxoids. nih.gov
Following the initial C5α-hydroxylation, a cascade of further oxygenations occurs. Key hydroxylases that have been identified and characterized include:
Taxane 10β-hydroxylase : This enzyme introduces a hydroxyl group at the C10 position. pnas.orgnih.gov
Taxane 13α-hydroxylase : Responsible for hydroxylation at the C13 position, a critical step for the eventual attachment of the side chain in paclitaxel. researchgate.netnih.gov
Taxane 2α-hydroxylase and Taxane 7β-hydroxylase : These enzymes function in the intermediate steps of the pathway, with evidence suggesting that 7β-hydroxylation precedes 2α-hydroxylation. nih.govnih.gov
Taxoid 14β-hydroxylase : This enzyme is responsible for the formation of 14-hydroxy taxoids, which are often considered side-route metabolites and not on the direct pathway to paclitaxel. nih.gov Its activity represents a potential diversion of metabolic flux away from the main pathway. nih.gov
The functional characterization of these P450s has been challenging due to the difficulty in obtaining the specific, highly functionalized taxoid substrates required for assays. nih.gov The use of surrogate substrates and expression of candidate genes in systems like yeast has been instrumental in identifying their functions. nih.govnih.gov The phylogenetic analysis of these enzymes reveals a family of closely related proteins (CYP725A) that have likely evolved to perform these distinct, sequential hydroxylations. nih.gov
| Enzyme | Function | Substrate(s) | Product(s) |
| Taxadiene 5α-hydroxylase | C5α-hydroxylation | Taxa-4(11)-diene | Taxadien-5α-ol |
| Taxane 10β-hydroxylase | C10β-hydroxylation | Taxadien-5α-yl acetate | 10β-hydroxytaxadien-5α-yl acetate |
| Taxane 13α-hydroxylase | C13α-hydroxylation | Taxadien-5α-ol | Taxadien-5α,13α-diol |
| Taxane 2α-hydroxylase | C2α-hydroxylation | Highly functionalized taxoids | 2α-hydroxylated taxoids |
| Taxane 7β-hydroxylase | C7β-hydroxylation | Highly functionalized taxoids | 7β-hydroxylated taxoids |
| Taxoid 14β-hydroxylase | C14β-hydroxylation | 5α-acetoxy-10β-hydroxy taxadiene | 5α-acetoxy-10β,14β-dihydroxy taxadiene |
This table provides a simplified overview of key cytochrome P450 monooxygenases in the taxoid biosynthetic pathway.
Acyltransferases and Other Tailoring Enzymes
In addition to hydroxylations, the taxane skeleton undergoes a series of acylation reactions catalyzed by acyl-coenzyme A (acyl-CoA)-dependent acyltransferases (ACTs) , which belong to the BAHD family of enzymes. nih.govresearchgate.net These reactions are critical for the biosynthesis of paclitaxel and contribute significantly to the vast structural diversity of taxoids. pnas.orgnih.gov
Key acyltransferases in the paclitaxel pathway include:
Taxadiene-5α-ol-O-acetyltransferase (TAT) : As mentioned earlier, this enzyme catalyzes the first acylation step. nih.gov
Taxane-2α-O-benzoyltransferase (TBT) : This enzyme attaches a benzoyl group at the C2 position, a late-stage modification. nih.gov
10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) : This enzyme is responsible for the acetylation of the C10 hydroxyl group of 10-deacetylbaccatin III to form baccatin (B15129273) III. pnas.orgnih.gov
Baccatin III: 3-amino, 3-phenylpropanoyl transferase (BAPT) : Catalyzes the attachment of the C13 side chain to baccatin III. nih.gov
N-debenzoyl-2'-deoxytaxol N-benzoyltransferase (DBTNBT) : This enzyme catalyzes the final acylation step in paclitaxel biosynthesis, the N-benzoylation of the side chain. pnas.org
Beyond these core enzymes, the pathway to paclitaxel and other taxoids involves other tailoring enzymes, including an epoxidase that forms the oxetane (B1205548) ring, an oxidase, and an aminomutase. pnas.orgnih.gov The precise order and interplay of all these enzymatic steps are complex and can even bifurcate, leading to different classes of taxoids. nih.gov
Genetic and Molecular Biology of Biosynthetic Pathways in Taxus
The elucidation of the taxoid biosynthetic pathway at the molecular level has been greatly advanced by genetic and molecular biology approaches. The genes encoding many of the key enzymes have been cloned and characterized, primarily from Taxus species like T. brevifolia, T. cuspidata, and T. canadensis. nih.govpnas.orgnih.gov
Transcriptomic analyses of Taxus cell cultures, particularly after induction with methyl jasmonate (a signaling molecule that boosts taxoid production), have been instrumental in identifying candidate genes for the pathway. pnas.orgnih.gov By comparing the gene expression profiles of induced versus non-induced cells, researchers have been able to pinpoint genes that are upregulated along with taxoid synthesis. Random sequencing of cDNA libraries from these induced cells has successfully led to the discovery of genes for several cytochrome P450 hydroxylases and acyltransferases. pnas.org
Recent sequencing of Taxus genomes has provided a more comprehensive toolkit for gene discovery, leading to the identification of gene clusters associated with taxoid biosynthesis. oup.com This genomic information is crucial for understanding the organization and regulation of the pathway genes. For example, studies have revealed that the genes for enzymes in the paclitaxel pathway are not necessarily clustered together in the genome, suggesting a complex regulatory network. oup.com The availability of these gene sequences allows for their expression in heterologous systems for functional characterization and provides the tools for metabolic engineering efforts. nih.govbohrium.com
In Vitro and Microbial Systems for Pathway Reconstruction and Production
The low abundance of many taxoids in yew trees and the challenges of chemical synthesis have driven the development of biotechnological production platforms. In vitro plant cell cultures of various Taxus species have been established as a viable alternative for producing paclitaxel and its precursors. researchgate.netacademicjournals.org These cultures offer a controlled environment where production can be optimized by manipulating nutrient media, precursor feeding, and elicitation. researchgate.netacademicjournals.org
Furthermore, the reconstruction of parts or all of the taxoid biosynthetic pathway in microbial hosts like Escherichia coli and yeast (Saccharomyces cerevisiae) is a major goal of synthetic biology. wisdomlib.orgoup.com This approach involves introducing the cloned Taxus genes into these fast-growing, easily scalable microbes.
Significant progress has been made in this area:
The upstream pathway for producing the precursor GGPP has been successfully engineered in E. coli. nih.gov
The first two steps of the taxoid pathway, the conversion of GGPP to taxadien-5α-ol, have been functionally expressed in E. coli. nih.gov
Yeast has been used as a chassis for the functional expression and screening of Taxus cytochrome P450 genes, which can be challenging to express in bacteria. nih.gov
More recently, partial biosynthetic pathways have been reconstituted in plant hosts like Nicotiana benthamiana, which has proven effective for expressing plant P450s and their reductase partners. oup.complantae.org This has led to the successful biosynthesis of the key intermediate baccatin III in a heterologous plant system. oup.complantae.org
Heterologous Expression of Biosynthetic Genes
The transfer of genetic blueprints for taxoid biosynthesis from Taxus species to more manageable host organisms is a cornerstone of metabolic engineering in this field. rsc.orgnih.gov This approach, known as heterologous expression, aims to reconstruct the biosynthetic pathway in microbial or plant chassis that offer faster growth rates and are more amenable to genetic manipulation. nih.gov
A variety of host organisms have been investigated for the production of taxoids. The bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are common choices due to their well-characterized genetics and established fermentation technologies. nih.govnih.gov More recently, plant hosts like Nicotiana benthamiana have emerged as a promising platform, particularly for expressing complex plant enzymes like the cytochrome P450s that are crucial for the later steps of taxoid biosynthesis. nih.govresearchgate.net
The initial and committing step in the biosynthesis of all taxoids is the cyclization of geranylgeranyl diphosphate (GGPP) to taxadiene, catalyzed by the enzyme taxadiene synthase (TXS). nih.gov The successful expression of the Taxus chinensis taxadiene synthase gene in S. cerevisiae was a pivotal achievement. nih.gov However, the expression of TXS alone was insufficient to produce significant quantities of taxadiene due to the limited availability of the precursor, GGPP, in the host cells. nih.gov
Subsequent research focused on co-expressing multiple genes to reconstitute a larger portion of the pathway. For instance, in an effort to produce taxoid intermediates in yeast, eight genes from the paclitaxel biosynthetic pathway were expressed. researchgate.net While the proteins were successfully produced, pathway bottlenecks were identified, particularly at the steps catalyzed by cytochrome P450 monooxygenases. researchgate.net These enzymes often require specific conditions and co-factors for proper folding and activity, which can be challenging to replicate in a heterologous host. researchgate.net
In plant-based heterologous systems, the expression of biosynthetic genes has also been explored. The expression of a taxadiene synthase in Arabidopsis thaliana led to the accumulation of taxadiene. nih.gov However, it also resulted in some undesirable effects on plant growth, suggesting that the introduction of a new metabolic pathway can have unintended consequences on the host's native metabolism. nih.gov The use of inducible promoters, which allow for the controlled activation of gene expression, has been shown to mitigate such effects and improve the yield of the desired product. nih.gov
Recent breakthroughs have seen the successful reconstitution of the biosynthetic pathway to key intermediates like baccatin III, a direct precursor to paclitaxel, in N. benthamiana. nih.govresearchgate.net This was achieved by identifying and co-expressing a suite of genes, including newly discovered enzymes, that are required for the intricate series of oxidations and acylations of the taxane core. nih.gov These successes in producing complex taxoid precursors highlight the potential for producing a diverse array of taxoids, including potentially this compound, in heterologous hosts.
Pathway Engineering for Enhanced Yields
Beyond the simple transfer of genes, metabolic engineering employs a range of strategies to optimize the production of the target compound. These interventions are designed to increase the metabolic flux towards the desired product and overcome bottlenecks in the reconstituted pathway. mdpi.com
A primary focus of pathway engineering in taxoid biosynthesis has been to increase the supply of the universal diterpenoid precursor, GGPP. nih.gov In yeast, this has been achieved by overexpressing key enzymes in the native mevalonate (B85504) pathway, which is responsible for producing isoprenoid precursors. nih.govnih.gov For example, the overexpression of a truncated version of HMG-CoA reductase, a rate-limiting enzyme in the mevalonate pathway, led to a significant increase in taxadiene production. nih.gov
Codon optimization of the heterologous genes is another common strategy to enhance protein expression and, consequently, enzyme activity. nih.gov By adapting the DNA sequence of the Taxus genes to the preferred codon usage of the host organism, higher levels of functional enzymes can be produced. nih.gov
In microbial hosts, efforts have also been made to engineer cofactor availability. Many of the enzymatic reactions in taxoid biosynthesis, particularly the oxidation steps catalyzed by cytochrome P450s, require cofactors like NADPH. nih.gov Engineering the host's metabolism to increase the intracellular pool of such cofactors can significantly improve the efficiency of the reconstituted pathway.
The table below summarizes some of the key genes and strategies that have been employed in the metabolic engineering of taxoid biosynthesis, which are relevant to the potential production of this compound.
| Gene/Strategy | Organism | Purpose | Outcome | Reference |
| Taxus chinensis taxadiene synthase (TS) | Saccharomyces cerevisiae | Heterologous expression of the first committed step in taxoid biosynthesis. | Production of taxadiene, but limited by precursor availability. | nih.gov |
| Co-expression of TS and Taxus chinensis geranylgeranyl diphosphate synthase (GGPPS) | Saccharomyces cerevisiae | Increase precursor supply for taxadiene synthesis. | Did not significantly increase taxadiene levels due to feedback inhibition. | nih.gov |
| Overexpression of a truncated 3-hydroxyl-3-methylglutaryl-CoA reductase (tHMGR) | Saccharomyces cerevisiae | Increase flux through the mevalonate pathway to boost GGPP supply. | 50% increase in taxadiene production. | nih.gov |
| Codon optimization of Taxus chinensis taxadiene synthase | Saccharomyces cerevisiae | Enhance protein expression levels. | Contributed to a 40-fold increase in taxadiene production when combined with other strategies. | nih.gov |
| Expression of taxadiene synthase in Arabidopsis thaliana | Arabidopsis thaliana | Heterologous production of taxadiene in a plant host. | Accumulation of taxadiene, but with some negative effects on plant growth. | nih.gov |
| Use of an inducible promoter system | Arabidopsis thaliana | Control the timing of gene expression to mitigate toxicity. | 30-fold higher taxadiene levels compared to constitutive expression. | nih.gov |
| Co-expression of multiple taxoid biosynthetic genes | Nicotiana benthamiana | Reconstitution of the pathway to produce advanced taxoid intermediates. | Successful biosynthesis of baccatin III. | nih.govresearchgate.net |
| Combinatorial balancing of pathway gene expression | Saccharomyces cerevisiae | Optimize metabolic flux and avoid toxic intermediate accumulation. | Significant improvements in taxadiene production. | nih.gov |
These examples of pathway engineering for the production of taxoids like paclitaxel and its precursors lay a strong foundation for future work aimed at producing other specific taxoids, such as this compound, in economically viable quantities.
Conclusion
Taxumairol U stands as a compelling example of the vast chemical diversity within the taxane (B156437) family of diterpenoids. Isolated from Taxus mairei, its structure was meticulously pieced together using advanced spectroscopic methods, revealing a rearranged 11(15→1)-abeo-taxane core heavily decorated with oxygenated functional groups. Its proposed biosynthetic pathway highlights the complex enzymatic machinery that nature employs to construct such intricate molecules. While its formidable structure presents a significant hurdle for total synthesis, the potent in vitro cytotoxic activity of this compound against human cancer cells underscores the continued importance of exploring the Taxus genus for novel bioactive compounds that can inform future drug discovery efforts.
Vii. Biological Activities of Taxumairol U: Mechanistic Insights
In Vitro Cellular Activity Profiles
Studies have evaluated the effects of Taxumairol U on cellular behavior in laboratory settings, revealing its impact on cell viability and proliferation across different cancer cell lines. acs.orgacs.org
This compound and Taxumairol V have shown significant cytotoxicities against human hepatoma tumor cells. acs.orgacs.org Furthermore, compounds including this compound exhibited strong cytotoxicity against several human cancer cell lines, such as human lung carcinoma (A549), ileocecal carcinoma (HCT-8), kidney carcinoma (CAKI-1), breast adenocarcinoma (MCF-7), malignant melanoma (SK-MEL-2), ovarian carcinoma (1A9), and epidermoid carcinoma of the nasopharynx (KB), including its etoposide- (KB-7d), vincristine- (KB-VCR), and camptothecin-resistant (KB−CPT) subclones. acs.org
Microtubule Dynamics Modulation in Cell-Free Systems
While specific detailed studies on this compound's direct effects on microtubule dynamics in cell-free systems were not extensively found in the search results, other taxanes, like paclitaxel (B517696) (Taxol), are well-known for their mechanism involving the stabilization of microtubules. nih.govacademicjournals.orgkyushu-u.ac.jpnih.govwsu.edu This stabilization inhibits microtubule depolymerization, leading to the disruption of normal cellular processes that rely on dynamic microtubules, such as mitosis. nih.govacademicjournals.orgkyushu-u.ac.jpnih.govwsu.edu Microtubule dynamic instability, the switching between phases of growth and shrinkage, is a crucial process for cell division and intracellular transport. kyushu-u.ac.jpbiorxiv.orgmpi-cbg.de Modulating this dynamic behavior, particularly by stabilization, is a common mechanism for taxane-class compounds to exert cytotoxic effects. nih.govacademicjournals.orgkyushu-u.ac.jpnih.govwsu.edu In vitro assays using purified tubulin can reconstitute and provide insight into microtubule dynamics and the effects of modulating factors. kyushu-u.ac.jpbiorxiv.orgmpi-cbg.demechanochemistry.org
Effects on Cell Cycle Progression in Cell Lines
Compounds that interfere with microtubule dynamics often impact cell cycle progression, particularly arresting cells in the G2/M phase where microtubules are essential for spindle formation and chromosome segregation. nih.govacademicjournals.orgmdpi.com While direct studies on this compound's specific effects on cell cycle checkpoints were not prominently detailed, the cytotoxic activity against proliferating cancer cell lines suggests an interference with cell division processes. acs.orgacs.org Anticancer drugs can be classified based on their effects on the cell cycle, with some specifically targeting certain phases like G2/M. mdpi.com Cell cycle arrest can be a precursor to apoptosis. mdpi.com
Induction of Apoptosis in Cellular Models
The cytotoxic effects observed for this compound in various cancer cell lines indicate its potential to induce apoptosis, or programmed cell death. acs.orgacs.org Apoptosis is a critical mechanism for eliminating damaged or unwanted cells and is a common target for anticancer therapies. escholarship.orgnih.govf1000research.comnih.gov Apoptosis can be triggered through various signaling pathways, both extrinsic and intrinsic, often converging on the activation of caspases, a family of proteases that execute the dismantling of the cell. nih.govf1000research.com Induction of apoptosis is a key outcome of disrupting cell cycle progression, particularly at the mitotic phase. academicjournals.org
Molecular Target Identification and Characterization
Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for rational drug design. beatcancer.euallumiqs.comtechnologynetworks.comnih.gov
Protein-Ligand Interaction Studies
Protein-ligand interaction studies aim to determine which proteins a compound binds to and with what affinity. nih.govxenotech.comsemanticscholar.orgunl.edunih.gov These studies can involve various techniques, including equilibrium dialysis and affinity chromatography. nih.govxenotech.comsemanticscholar.orgunl.edu While specific protein-ligand interaction studies for this compound were not found, the known mechanism of action for other taxanes strongly suggests tubulin as a primary target. Taxanes bind to the β-subunit of the tubulin heterodimer, promoting its polymerization and stabilizing microtubules. academicjournals.orgnih.govwsu.edu
Comparative Biological Activity with Other Taxoids
Taxoids are known for their significant biological activities, particularly their use as anti-cancer agents. mdpi.com The most well-known taxoid, paclitaxel, exerts its effect by stabilizing microtubules, thereby inhibiting cell division. nih.govwsu.edumdpi.comacademicjournals.org While paclitaxel and its semi-synthetic derivatives like docetaxel (B913) and cabazitaxel (B1684091) are widely used, the emergence of drug resistance has driven interest in taxoids with different structural types and potentially distinct mechanisms of action. mdpi.comstonybrook.edu
Structure-Activity Relationship (SAR) within the Taxane (B156437) Family
The biological activity of taxanes is closely linked to their complex ring system and the nature and arrangement of functional groups. mdpi.comresearchgate.net The taxane scaffold typically features a 6/8/6 ring system, although variations exist. nih.govwsu.edumdpi.com Modifications at various positions on the taxane core and the attached side chains can significantly impact their interaction with biological targets, such as tubulin. stonybrook.eduresearchgate.netnih.gov For instance, modifications at the C10 and C13 positions have been explored to overcome drug resistance mechanisms like P-glycoprotein overexpression and mutations in the β-tubulin binding site. stonybrook.edu Potent taxanes often feature a side chain with a 3′-amine substituted with hydrophobic groups. researchgate.net Understanding the SAR within the taxane family is crucial for developing new compounds with improved potency and the ability to circumvent resistance. researchgate.net
Distinctive Mechanistic Features of this compound
While many taxoids exert their cytotoxic effects through microtubule stabilization similar to paclitaxel, some taxoids exhibit comparable cytotoxic activity despite being structurally different from paclitaxel derivatives. mdpi.com This suggests the possibility of alternative or additional mechanisms of action. Research indicates that some new-generation taxoids can overcome drug resistance mediated by β-tubulin mutations and are exceptionally effective in promoting tubulin assembly. stonybrook.edu this compound has been reported to exhibit significant cytotoxicities against certain human tumor cell lines, including human hepatoma and oral epidermoid carcinoma cells. researchgate.netacs.org While the detailed mechanism of action of this compound may involve microtubule interaction, further research is needed to fully elucidate any distinctive mechanistic features it might possess compared to other taxoids. academicjournals.org
In Vitro Enzyme Inhibition Studies (e.g., α-Glucosidase inhibition)
Beyond their well-established cytotoxic activities, different types of taxoids have demonstrated other biological activities, including enzyme inhibition. mdpi.com Notably, some taxoids have shown potential as α-glucosidase inhibitors. mdpi.comscispace.comresearchgate.net α-Glucosidase inhibitors are therapeutic agents used in the management of type 2 diabetes, working by competitively inhibiting enzymes that break down complex carbohydrates into absorbable simple sugars in the small intestine. nih.gov This inhibition helps to reduce postprandial hyperglycemia. nih.gov Studies have indicated that certain taxoids, including Taxumairol Q (a related taxumairol), possess α-glucosidase inhibitory activities. scispace.comresearchgate.net While specific detailed research findings on the α-glucosidase inhibition activity of this compound were not extensively available in the immediate search results, the presence of this activity in related taxumairols suggests that this compound may also warrant investigation in this area. scispace.comresearchgate.net Enzyme inhibition studies can provide valuable insights into the potential therapeutic applications of natural products like taxumairols. researchgate.netmdpi.comphcog.com
Viii. Analytical Research Applications and Methodological Advancements for Taxumairol U
Quantitative Analysis in Plant Extracts and Biological Matrices
Quantitative analysis of taxoids in plant extracts is essential for assessing the yield from different Taxus species and tissues, optimizing extraction procedures, and for quality control. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with various detectors, including UV, Diode Array Detection (DAD), and Mass Spectrometry (MS), are widely used. researchgate.netnih.gov LC-MS/MS is considered a gold standard for the quantification of many compounds in biological matrices due to its sensitivity and specificity. mdpi.comnih.govnih.gov
Studies on Taxus species have demonstrated the application of LC-MS/MS for the simultaneous identification and quantification of multiple taxoids in plant extracts. researchgate.netnih.gov For instance, methods have been developed using HPLC-MS/MS to determine the content of paclitaxel (B517696) and other taxoids in Taxus cuspidata, Taxus media, and Taxus chinensis. researchgate.net These methods often involve specific chromatographic columns, such as C18, and optimized gradient elution programs to achieve good separation of structurally similar taxoids. nih.govresearchgate.net Sample preparation techniques like microwave-assisted extraction (MAE) and solid-phase extraction (SPE) are employed to efficiently extract taxoids from the complex plant matrix and remove interfering substances before chromatographic analysis. nih.govnih.gov
While specific quantitative data for Taxumairol U across various Taxus species and matrices are less commonly reported compared to major taxoids like paclitaxel or 10-deacetylbaccatin III, the methodologies developed for the broader class of taxoids are directly applicable. Quantitative evaluation of taxoid concentrations in biological matrices, such as human body fluids and tissues, has also been performed using LC-MS/MS, particularly in forensic toxicology for confirming exposure to Taxus plant material. scispace.comnih.govnih.gov
Metabolomic Profiling of Taxus Species for Taxoid Content
Metabolomic profiling provides a comprehensive view of the metabolites present in a biological system, offering insights into biosynthetic pathways and variations in compound accumulation across different species, tissues, or under various conditions. Untargeted metabolomic approaches using techniques like LC-MS have been applied to Taxus species to analyze the complex array of primary and secondary metabolites, including taxoids. nih.govnih.gov
These studies aim to understand the factors influencing taxoid biosynthesis and accumulation. For example, metabolomic analysis of Taxus chinensis var. mairei tissues revealed tissue-specific accumulation patterns of paclitaxel and other taxoids. mdpi.com Paclitaxel and several taxoids were found to be significantly enriched in leaves, bark, and shoots, while certain derivatives accumulated primarily in the roots. mdpi.com Comparative metabolomic analysis of different Taxus species has shown significant variations in taxoid profiles, highlighting the potential for identifying high-yielding species for specific taxoids. nih.govresearchgate.netfrontiersin.org
Metabolomic studies can identify numerous metabolites associated with taxoid biosynthesis, and correlations between the accumulation of different classes of compounds, such as taxoids and flavonoids, have been observed. nih.gov This comprehensive profiling aids in understanding the intricate metabolic networks within Taxus plants and can guide strategies for enhancing the production of valuable taxoids. nih.govmdpi.com
Development of Reference Standards and Analytical Protocols
The availability of well-characterized reference standards is fundamental for accurate qualitative and quantitative analysis of chemical compounds. For taxoids, including this compound, the development of reference standards involves rigorous structural elucidation and characterization using spectroscopic techniques such as NMR spectroscopy and mass spectrometry. nih.govnih.gov
Analytical protocols for taxoids in Taxus species typically involve standardized procedures for sample collection, extraction, and chromatographic analysis. nih.govnih.gov These protocols are optimized to ensure efficient recovery of taxoids and reliable separation and detection. The development of such protocols is crucial for ensuring the reproducibility and comparability of analytical results across different laboratories and studies. nih.gov
Reference standards are essential for calibrating analytical instruments and validating methods to ensure accuracy, precision, sensitivity, and specificity. gabi-journal.netpharmtech.com While official pharmacopoeial standards may exist for major taxoids like paclitaxel, the development of in-house or commercially available reference standards for less common taxoids like this compound is also important for research and potential pharmaceutical applications. purisys.comstarodub.nlusp.org
Advances in High-Throughput Screening for Natural Products
High-throughput screening (HTS) is a powerful approach used in drug discovery to rapidly test large numbers of samples for biological activity. In the context of natural products from sources like Taxus, HTS can be applied to screen extracts or fractions for specific bioactivities. nih.govmdpi.com
Advances in HTS for natural products involve the integration of automated sample preparation, high-speed chromatographic analysis, and sensitive detection methods. nih.govresearchgate.net Techniques like high-throughput parallel liquid chromatography coupled with detectors such as evaporative light scattering detection (ELSD) and mass spectrometry enable the rapid analysis of numerous samples. nih.gov Pre-fractionation of complex plant extracts can improve hit rates in HTS campaigns by reducing matrix effects and simplifying the chemical composition of the samples being screened. researchgate.net
While HTS is primarily focused on identifying bioactive compounds, the analytical advancements supporting HTS, particularly in rapid separation and detection, are also beneficial for the analysis and profiling of individual taxoids like this compound. The ability to quickly analyze multiple samples allows for more efficient screening of Taxus germplasm for desirable taxoid profiles or for monitoring taxoid production in cultured cells or tissues. nih.govchemfaces.com
Here is a summary of analytical methods and their applications:
| Analytical Method | Key Applications | Relevant Matrices |
| HPLC-UV/DAD | Quantification in plant extracts, Quality control | Plant extracts |
| LC-MS/MS | Sensitive and specific quantification in complex matrices, Metabolomic profiling | Plant extracts, Biological fluids/tissues |
| NMR Spectroscopy | Structural elucidation, Reference standard characterization | Purified compounds |
| Metabolomic Profiling (LC-MS) | Comprehensive analysis of metabolites, Understanding biosynthesis variations | Plant tissues/extracts, Cell cultures |
| High-Throughput HPLC-MS | Rapid analysis of multiple samples, Screening of extracts/fractions | Plant extracts, Fractions |
Note: The table above is intended to represent data discussed in the text and could be presented as an interactive table in a digital format.
Ix. Future Directions and Research Opportunities
Elucidation of Undiscovered Biosynthetic Genes and Enzymes
The biosynthesis of complex taxoids, including Taxumairol U, involves lengthy and intricate enzymatic pathways. While significant progress has been made in understanding the biosynthesis of paclitaxel (B517696), the complete pathways for many other taxoids, including this compound, are not yet fully elucidated. Future research is needed to identify the remaining genes and enzymes responsible for the specific modifications that lead to the unique structure of this compound. Genomic and transcriptomic analyses of Taxus species, particularly those known to produce this compound, can help identify candidate genes encoding novel enzymes such as cytochrome P450s, acyltransferases, and other modifying enzymes mpg.deresearchgate.netoup.com. Techniques like gene co-expression analysis and enzyme assays with proposed intermediates will be crucial in confirming the function of these undiscovered biosynthetic elements mpg.deresearchgate.net. Understanding these enzymatic steps is vital not only for fundamental knowledge of natural product biosynthesis but also for enabling metabolic engineering efforts.
Chemoenzymatic Synthesis of Complex Taxoids
The chemical synthesis of complex taxoids like this compound is challenging due to their elaborate structures and multiple chiral centers. Chemoenzymatic synthesis, which combines the power of chemical transformations with the specificity and efficiency of enzymatic reactions, offers a promising avenue for the synthesis of such molecules mdpi.comnih.gov. Future research in this area will focus on identifying or engineering enzymes that can catalyze specific, difficult chemical transformations in the this compound synthesis pathway with high stereo- and regioselectivity. This could involve tailoring known taxoid biosynthetic enzymes or exploring novel enzymes from other organisms. Developing efficient chemoenzymatic routes could provide alternative, potentially more sustainable and cost-effective, methods for producing this compound and its analogs compared to traditional total synthesis or extraction from slow-growing Taxus plants researchgate.net. Research will involve optimizing reaction conditions, enzyme activity, and substrate availability within a combined chemical and enzymatic framework.
Advanced Structural Characterization Techniques for Stereochemical Puzzles
The complex stereochemistry of this compound, with numerous chiral centers and intricate ring systems, presents significant challenges for complete structural elucidation. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental, advanced methods are needed to definitively assign the configuration of all stereocenters, especially in cases where traditional methods provide ambiguous results nih.govresearchgate.netmdpi.com. Future research will leverage advanced structural characterization techniques such as vibrational optical activity (VOA), including vibrational circular dichroism (VCD), which can provide information about the absolute configuration of chiral molecules in solution nih.gov. High-resolution cryo-electron microscopy (cryo-EM) or microcrystal electron diffraction (MicroED) could potentially be applied to obtain structural information from very small amounts of material or from compounds that are difficult to crystallize for X-ray diffraction uva.eskaust.edu.saroutledge.com. The integration of spectroscopic data with computational methods, such as density functional theory (DFT) calculations, will be essential for solving complex stereochemical puzzles and confirming structural assignments nih.govchemrxiv.org.
Exploration of Novel Biological Activities in Non-Cancerous Cellular Systems
While taxoids are well-known for their anticancer properties, primarily through their interaction with microtubules, there is growing interest in exploring their potential biological activities in non-cancerous cellular systems termedia.plresearchgate.net. Future research on this compound could investigate its effects on a variety of cellular processes and signaling pathways unrelated to microtubule stabilization or direct cytotoxicity. This could include studies on inflammatory responses, immune modulation, neuroprotection, or activity against other diseases researchgate.netresearchgate.netnih.gov. Exploring these novel activities requires a broad range of biological assays and model systems, moving beyond traditional cancer cell line screening. Understanding the molecular targets and mechanisms of action of this compound in these non-cancerous contexts could reveal new therapeutic potentials and provide insights into the diverse biological roles of taxoids in nature.
Q & A
Q. Table 1: Comparative Solvent Systems for this compound Isolation
| Solvent System (Hexane:EtOAc) | Rf Value | Purity (%) | Yield (%) |
|---|---|---|---|
| 7:3 | 0.45 | 92 | 1.2 |
| 6:4 | 0.38 | 95 | 0.8 |
| 5:5 | 0.32 | 89 | 1.5 |
| Adapted from phytochemical protocols |
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Methodological Answer:
Contradictions often arise from variability in:
- Experimental models (e.g., cell lines vs. primary cells).
- Dosage regimes (IC50 values sensitive to exposure time).
- Compound stability under assay conditions.
Steps :
Meta-analysis : Compile raw data from multiple studies and standardize units (e.g., μM vs. µg/mL) .
Statistical re-evaluation : Apply ANOVA or mixed-effects models to assess inter-study variability .
Replicate key experiments under controlled conditions (pH, temperature, solvent controls) .
Basic: What spectroscopic and computational methods are critical for this compound structural elucidation?
Methodological Answer:
- NMR : Assign proton (¹H) and carbon (¹³C) signals using 2D techniques (COSY, HSQC, HMBC) .
- X-ray crystallography : Resolve stereochemistry for complex diterpenoid frameworks.
- DFT calculations : Validate NMR assignments and predict electronic properties (e.g., HOMO-LUMO gaps) .
Q. Table 2: Key NMR Shifts for this compound
| Proton Position | δ (ppm) | Multiplicity | Correlation (HMBC) |
|---|---|---|---|
| H-3 | 5.42 | d (J=10 Hz) | C-1, C-5 |
| H-14 | 1.28 | s | C-13, C-15 |
| Data from crystallographic studies |
Advanced: How to design dose-response experiments to evaluate this compound’s cytotoxicity while minimizing false positives?
Methodological Answer:
- Controls : Include vehicle (e.g., DMSO) and reference compounds (e.g., doxorubicin).
- Concentration range : Use logarithmic dilutions (0.1–100 μM) to capture sigmoidal curves.
- Endpoint validation : Combine MTT assay with apoptosis markers (Annexin V/PI) .
- Data rigor : Report IC50 with 95% confidence intervals and p-values for significance .
Basic: What taxonomic sources of this compound have been documented, and how does structural variability impact bioactivity?
Methodological Answer:
- Primary sources : Taxus species (e.g., T. brevifolia, T. chinensis) and endophytic fungi.
- Variability : C-10 oxygenation patterns correlate with antiproliferative potency.
Actionable steps :
Phylogenetic analysis of host organisms .
SAR studies comparing analogs (e.g., this compound vs. Taxol) .
Advanced: What strategies mitigate solubility challenges in in vivo studies of this compound?
Methodological Answer:
- Formulation : Use cyclodextrin complexes or nanoemulsions to enhance aqueous solubility.
- Pharmacokinetic monitoring : Measure plasma concentrations via LC-MS/MS .
- Negative controls : Assess vehicle effects on bioavailability .
Basic: How to validate the stability of this compound under experimental storage conditions?
Methodological Answer:
- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks.
- Analytical methods : Monitor degradation via HPLC-DAD and LC-QTOF-MS .
- Documentation : Report degradation products and storage recommendations (e.g., -80°C in argon) .
Advanced: How can multi-omics approaches elucidate this compound’s mechanism of action?
Methodological Answer:
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis pathways).
- Proteomics : SILAC labeling to quantify protein expression changes.
- Metabolomics : NMR or GC-MS to track metabolic flux alterations .
- Integration : Use pathway enrichment tools (KEGG, Reactome) to map interactions .
Basic: What are the best practices for documenting synthetic steps in this compound analog development?
Methodological Answer:
- Lab notebooks : Record reaction conditions (temp, catalyst, yield).
- Analytical data : Attach NMR, HRMS, and HPLC traces for each intermediate .
- Reproducibility : Share detailed protocols via repositories (e.g., Zenodo) .
Advanced: How to address conflicting results in this compound’s antioxidant vs. pro-oxidant effects?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
